Diethyl 5-({[3-(azepan-1-ylsulfonyl)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the ethyl, azepane-1-sulfonyl, benzamido, and carboxylate groups through various substitution and coupling reactions. Common reagents used include ethyl bromide, azepane-1-sulfonyl chloride, and benzoyl chloride, under conditions such as reflux in organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the carboxylate moieties can be reduced to alcohols.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carboxylates.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
2,4-DIETHYL 5-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The azepane-1-sulfonyl group may play a role in binding to active sites, while the thiophene ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIETHYL 5-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- 2,4-DIETHYL 5-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Uniqueness
The uniqueness of 2,4-DIETHYL 5-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H30N2O7S2 |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
diethyl 5-[[3-(azepan-1-ylsulfonyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H30N2O7S2/c1-4-32-23(28)19-16(3)20(24(29)33-5-2)34-22(19)25-21(27)17-11-10-12-18(15-17)35(30,31)26-13-8-6-7-9-14-26/h10-12,15H,4-9,13-14H2,1-3H3,(H,25,27) |
InChI Key |
XTDAKJZFYDRQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
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